D-Glucosamine-13C6 6-Phosphate Hydrate

Description

Biochemical Context of D-Glucosamine 6-Phosphate as a Key Metabolite

D-Glucosamine 6-phosphate (GlcN-6-P) is a pivotal intermediate in the hexosamine biosynthetic pathway (HBP), a branch of glycolysis that plays a crucial role in the synthesis of amino sugar-containing macromolecules. ebi.ac.uknih.govtandfonline.com The formation of GlcN-6-P is the first and rate-limiting step in this pathway. ebi.ac.uktandfonline.com It is synthesized from D-fructose 6-phosphate, an intermediate of glycolysis, and the amino acid glutamine. hmdb.ca This irreversible reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.govhmdb.ca

Once synthesized, GlcN-6-P serves as the primary precursor for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). ebi.ac.uknih.gov UDP-GlcNAc is an essential building block for the synthesis of glycosylated proteins and lipids, which are vital for numerous cellular processes. nih.gov The HBP, and by extension GlcN-6-P, is thus integral to the formation of complex carbohydrates that are critical for cell structure, signaling, and function. The pathway's activity is linked to cellular nutrient status and has been implicated in conditions such as insulin (B600854) resistance and diabetes. nih.govtandfonline.com

Alternatively, D-glucosamine 6-phosphate can be deaminated and isomerized back to D-fructose 6-phosphate and ammonia (B1221849) by the enzyme glucosamine-6-phosphate deaminase, allowing it to re-enter the central carbon metabolism. wikipedia.org This positions GlcN-6-P at a critical metabolic junction, connecting carbohydrate, amino acid, and lipid metabolism. nih.govresearchgate.net

Principles and Significance of Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. creative-proteomics.commdpi.com Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, giving them a greater atomic mass. creative-proteomics.com Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). creative-proteomics.comacs.org

The fundamental principle of this method involves introducing a molecule, or "tracer," containing one or more stable isotopes into a biological system, such as a cell culture or a whole organism. frontiersin.org Because these labeled molecules are chemically identical to their natural counterparts, they are processed by the same enzymes and participate in the same biochemical reactions. nih.gov

Researchers can then track the journey of the labeled atoms as they are incorporated into downstream metabolites. mdpi.comfrontiersin.org Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the labeled molecules based on their mass difference or unique magnetic properties. frontiersin.orgnih.gov

The significance of stable isotope labeling in metabolic research is immense. It allows for:

Metabolic Flux Analysis: Measuring the rate of turnover of molecules through a pathway, providing a dynamic view of metabolic activity that cannot be obtained from static metabolite concentration measurements alone. frontiersin.orgnih.gov

Pathway Discovery and Elucidation: Mapping the connections between metabolites and identifying novel or alternative biochemical routes. frontiersin.orgnih.gov

Quantitative Metabolomics: Achieving absolute quantification of metabolites by using isotopically labeled compounds as internal standards. nih.gov

Understanding Disease States: Investigating how metabolic pathways are altered in diseases like cancer or diabetes, offering insights into disease mechanisms and potential therapeutic targets. acs.orgfrontiersin.org

Research Utility of D-Glucosamine-13C6 6-Phosphate Hydrate as a Metabolic Tracer

This compound is a specialized metabolic tracer where all six carbon atoms of the glucosamine (B1671600) molecule have been replaced with the stable isotope carbon-13. pharmaffiliates.com This uniform labeling of the carbon backbone makes it an exceptionally powerful tool for specifically investigating the downstream fate of GlcN-6-P.

By introducing D-Glucosamine-13C6 6-Phosphate directly into a system, researchers can bypass the initial GFAT-catalyzed step and precisely track how this specific metabolite is utilized. This allows for the detailed study of the portion of the hexosamine biosynthetic pathway that leads to the synthesis of UDP-GlcNAc and subsequent glycosylation events.

The research applications of using such a tracer are diverse and significant. For instance, studies using ¹³C-labeled glucosamine have successfully traced the incorporation of the sugar into the proteoglycans of joint cartilage, providing definitive evidence of its bioavailability and metabolic utilization in specific tissues. nih.govresearchgate.net Similarly, research using ¹³C-labeled glucose has demonstrated the ability to track carbon atoms as they flow through the HBP and are incorporated into complex cell membrane glycans, highlighting how metabolic shifts in cancer cells can alter glycosylation patterns. biorxiv.org

This compound enables a more focused analysis, allowing scientists to quantify the flux through the HBP and determine how this pathway is regulated under various physiological and pathological conditions. It serves as a critical tool for dissecting the intricate roles of hexosamine metabolism in health and disease.

| Tracer Compound | Biological System | Analytical Method | Key Research Finding | Reference |

|---|---|---|---|---|

| ¹³C-Glucosamine (¹³C-GlcN) | Dog (in vivo) | Inductively Coupled Plasma Mass Spectroscopy (ICP-MS), Nuclear Magnetic Resonance (NMR) | Demonstrated that orally administered glucosamine is incorporated into joint cartilage proteoglycans. | nih.govresearchgate.net |

| ¹³C-Glucose | Cancer Cell Lines | Mass Spectrometry-based Metabolomics | Traced glucose-derived carbons through the hexosamine biosynthesis pathway into the synthesis of cell membrane glycans. | biorxiv.org |

| This compound | Cellular/Biochemical Systems (Potential Use) | Mass Spectrometry, NMR | Allows for precise quantification of metabolic flux from GlcN-6-P to UDP-GlcNAc and downstream glycosylation, isolating this part of the pathway. | N/A |

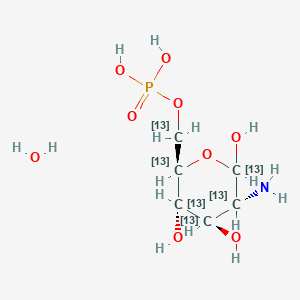

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16NO9P |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C6H14NO8P.H2O/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |

InChI Key |

WFVOZJAYZYVDTL-CBIGNMKJSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)N)O)O)OP(=O)(O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O.O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving D Glucosamine 6 Phosphate

The Hexosamine Biosynthetic Pathway (HBP)

The primary route for the synthesis of D-glucosamine 6-phosphate is the Hexosamine Biosynthetic Pathway (HBP). This pathway is a critical branch of glucose metabolism, utilizing a small percentage of incoming glucose to produce essential amino sugars. researchgate.net The end product of the HBP is Uridine (B1682114) Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids. mdpi.comfrontiersin.org The HBP integrates several key metabolic inputs, including glucose, glutamine, acetyl-CoA, and UTP, positioning it as a central nutrient-sensing pathway. frontiersin.orgresearchwithrutgers.comnih.gov

The initial and rate-limiting step of the HBP is the de novo synthesis of D-glucosamine 6-phosphate. researchgate.netnih.gov This reaction involves the conversion of fructose (B13574) 6-phosphate, an intermediate of glycolysis, and the amino acid glutamine into D-glucosamine 6-phosphate and glutamate (B1630785). mdpi.comwikipedia.org This irreversible reaction is the committed step for the entry of glucose-derived carbons into the HBP. ebi.ac.uk

The enzyme responsible for the synthesis of D-glucosamine 6-phosphate is Glucosamine-6-Phosphate Synthase, also known as Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT). ebi.ac.ukebi.ac.ukresearchgate.net This enzyme belongs to the amidotransferase family and is highly regulated to control the flux through the HBP. nih.govnih.gov

GFAT is a modular enzyme with two distinct catalytic domains:

Glutaminase (B10826351) Domain: This N-terminal domain is responsible for hydrolyzing glutamine to produce glutamate and ammonia (B1221849). ebi.ac.uk

Isomerase/Synthase Domain: The C-terminal domain binds fructose 6-phosphate and catalyzes its isomerization to an aldose intermediate. This domain then utilizes the ammonia generated by the glutaminase domain to form D-glucosamine 6-phosphate. ebi.ac.uk

A remarkable feature of GFAT is the presence of a hydrophobic channel that connects the glutaminase and isomerase active sites, allowing for the efficient and protected transfer of ammonia. nih.gov The binding of substrates induces conformational changes in the enzyme that are crucial for its catalytic activity. biorxiv.org

| Enzyme | Abbreviation | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|---|

| Glucosamine-6-Phosphate Synthase | GlmS/GFAT | Formation of D-glucosamine 6-phosphate | Fructose 6-phosphate, Glutamine | D-glucosamine 6-phosphate, Glutamate |

| Glucosamine-phosphate N-acetyltransferase | GNA1/GNPNAT | Acetylation of D-glucosamine 6-phosphate | D-glucosamine 6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine 6-phosphate, Coenzyme A |

| Phosphoacetylglucosamine mutase | PGM3/AGM1 | Isomerization of N-acetyl-D-glucosamine 6-phosphate | N-acetyl-D-glucosamine 6-phosphate | N-acetyl-D-glucosamine 1-phosphate |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/AGX1 | Formation of UDP-GlcNAc | N-acetyl-D-glucosamine 1-phosphate, UTP | UDP-GlcNAc, Pyrophosphate |

Following its synthesis, D-glucosamine 6-phosphate undergoes a series of enzymatic reactions to be converted into the final product of the HBP, UDP-GlcNAc. mdpi.comfrontiersin.orgwikipedia.org

The steps are as follows:

Acetylation: D-glucosamine 6-phosphate is acetylated by Glucosamine-phosphate N-acetyltransferase (GNA1/GNPNAT) , using acetyl-CoA as the acetyl group donor, to form N-acetyl-D-glucosamine 6-phosphate. researchgate.net

Isomerization: Phosphoacetylglucosamine mutase (PGM3/AGM1) catalyzes the isomerization of N-acetyl-D-glucosamine 6-phosphate to N-acetyl-D-glucosamine 1-phosphate. researchgate.net

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of N-acetyl-D-glucosamine 1-phosphate with UTP to produce UDP-GlcNAc and pyrophosphate. researchgate.netnih.gov

The HBP is intricately linked with central carbon metabolism, acting as a metabolic sensor and regulator.

Glycolysis: The HBP directly branches off from glycolysis at the level of fructose 6-phosphate. researchgate.net The flux of glucose into the HBP is a small fraction of the total glucose uptake, typically around 2-5%. nih.gov There is a competitive relationship between glycolysis and the HBP; for instance, downregulation of glycolysis can lead to an upregulation of the HBP. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Both the HBP and the PPP utilize glucose-derived intermediates. The O-GlcNAcylation of phosphofructokinase 1 (PFK1), a key glycolytic enzyme, can inhibit its activity and redirect glucose flux towards the PPP. mdpi.com In some cellular contexts, there can be a competitive flux between the HBP and the PPP, with increased HBP activation potentially reducing the flux through the PPP. nih.gov Conversely, activation of the PPP has been observed at higher degrees of malignancy in some cancers, while the HBP is activated in the earlier stages. nih.govnih.gov

Krebs Cycle (TCA Cycle): The HBP is connected to the Krebs cycle through its substrates. Glutamine, a primary substrate for the HBP, is also a key anaplerotic substrate for the Krebs cycle. The glutamate produced in the GFAT reaction can be converted to α-ketoglutarate, a Krebs cycle intermediate. nih.gov Additionally, the acetyl-CoA required for the acetylation of D-glucosamine 6-phosphate is largely derived from the metabolism of pyruvate (B1213749), the end product of glycolysis, which is a major fuel for the Krebs cycle. nih.gov

Catabolism and Recycling of D-Glucosamine 6-Phosphate

D-glucosamine 6-phosphate can be catabolized and its carbon skeleton recycled back into glycolysis. This process is catalyzed by the enzyme Glucosamine-6-phosphate deaminase . wikipedia.orgnih.gov This enzyme catalyzes the deamination and isomerization of D-glucosamine 6-phosphate to produce D-fructose 6-phosphate and ammonia. nih.govwikipedia.orgnih.gov This reaction allows the cell to salvage the carbon from glucosamine (B1671600) 6-phosphate and re-integrate it into central glucose metabolism. The fructose 6-phosphate can then re-enter glycolysis or be used in other metabolic pathways. The released ammonia can also be utilized by the cell. nih.gov

| Enzyme | Reaction Catalyzed | Substrate | Products |

|---|---|---|---|

| Glucosamine-6-phosphate deaminase | Deamination and isomerization of D-glucosamine 6-phosphate | D-glucosamine 6-phosphate, H₂O | D-fructose 6-phosphate, NH₃ |

Role and Mechanism of Glucosamine 6-Phosphate Deaminase (NagB/GNPDA)

Glucosamine 6-phosphate deaminase, known as NagB in bacteria and GNPDA in higher organisms, is a crucial enzyme that catalyzes the reversible conversion of D-glucosamine 6-phosphate to fructose-6-phosphate and ammonia. uniprot.orgnih.govnih.gov This reaction serves as a key metabolic decision point, channeling GlcN6P away from the hexosamine biosynthesis pathway and into glycolysis. wikipedia.orgresearchgate.net The deamination reaction is coupled with an aldo-keto isomerization. uniprot.org

The enzyme is a homohexameric allosteric enzyme. nih.gov In Escherichia coli, NagB is essential for the catabolism of amino sugars. nih.gov The reaction it catalyzes allows the cell to utilize glucosamine as a carbon and nitrogen source by converting it into a glycolytic intermediate. uniprot.org

Regulation of D-Glucosamine 6-Phosphate Homeostasis

The cellular concentration of D-glucosamine 6-phosphate is tightly controlled through intricate regulatory mechanisms that ensure a balanced flux through the hexosamine biosynthesis pathway. This regulation occurs at both the enzymatic and genetic levels.

Allosteric Regulation of Key Enzymes

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a primary mechanism for controlling GlcN6P levels. khanacademy.org

Glucosamine 6-Phosphate Deaminase (NagB/GNPDA): This enzyme is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc6P), the subsequent product in the pathway for N-acetylglucosamine utilization. uniprot.orgnih.govnih.gov This feed-forward activation mechanism ensures that an influx of amino sugars is efficiently directed towards glycolysis when needed. asm.org High concentrations of the substrate, GlcN6P, can also homotropically activate the enzyme through positive cooperativity. nih.gov

N-acetylglucosamine-6-phosphate deacetylase (NagA): This enzyme catalyzes the conversion of GlcNAc-6-P to GlcN6P. It is subject to feedback inhibition by its product, D-glucosamine 6-phosphate, as well as by fructose-6-phosphate. wikipedia.org This prevents the excessive accumulation of GlcN6P.

Glutamine:fructose-6-phosphate amidotransferase (GFAT): While direct allosteric regulation of GFAT by GlcN6P is not the primary control mechanism, the pathway's end-product, UDP-N-acetylglucosamine (UDP-GlcNAc), provides feedback inhibition. mdpi.com Additionally, GFAT activity can be modulated by cAMP-dependent protein kinase A (PKA), which phosphorylates and activates the enzyme. nih.gov

| Enzyme | Allosteric Activator(s) | Allosteric Inhibitor(s) |

| Glucosamine 6-Phosphate Deaminase (NagB/GNPDA) | N-acetylglucosamine-6-phosphate (GlcNAc6P), D-glucosamine 6-phosphate (at high concentrations) | Not established |

| N-acetylglucosamine-6-phosphate deacetylase (NagA) | Not established | D-glucosamine 6-phosphate, Fructose-6-phosphate |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Not established | UDP-N-acetylglucosamine (UDP-GlcNAc) |

Riboswitch-Mediated Control of GlmS Expression

In many Gram-positive bacteria, the expression of the glmS gene, which encodes for glucosamine-6-phosphate synthase, is regulated by a unique mechanism known as a riboswitch. nih.govnih.gov The glmS riboswitch is a structured RNA element located in the 5' untranslated region of the glmS mRNA. wikipedia.org

This riboswitch functions as a self-cleaving ribozyme that is activated by its cognate ligand, D-glucosamine 6-phosphate. nih.govacs.org When the intracellular concentration of GlcN6P is low, the glmS mRNA remains intact, allowing for the translation of the GlmS enzyme and subsequent production of GlcN6P. researchgate.net However, when GlcN6P levels rise, it binds to the riboswitch, acting as a cofactor to induce a conformational change that triggers the self-cleavage of the mRNA. wikipedia.org This cleavage leads to the degradation of the mRNA transcript, thereby halting the synthesis of the GlmS enzyme and providing a negative feedback loop to maintain GlcN6P homeostasis. wikipedia.orgresearchgate.net The amine group of GlcN6P is thought to be the catalytically involved functional group in this process. wikipedia.org

Intermediacy of Glucosamine Phosphate in Glycogen (B147801) Metabolism

D-glucosamine 6-phosphate serves as a crucial signaling molecule and intermediate that links the hexosamine biosynthesis pathway to glycogen metabolism. Glucose-6-phosphate is a central hub in carbohydrate metabolism, connecting glycolysis, the pentose phosphate pathway, and glycogen synthesis. nih.govrose-hulman.eduresearchgate.net

Elevated levels of D-glucosamine 6-phosphate can allosterically activate glycogen synthase, the key enzyme responsible for glycogen synthesis. nih.govpnas.org This activation promotes the incorporation of glucose units into glycogen, effectively shunting glucose away from other metabolic fates. nih.gov The regulation of glycogen synthase is complex, involving both allosteric control by glucose-6-phosphate and covalent modification through phosphorylation. pnas.org Increased flux through the hexosamine pathway, leading to higher GlcN6P levels, can enhance glycogen synthesis. diabetesjournals.orgdiabetesjournals.org In certain cancer cells, an accumulation of GlcN6P has been shown to lead to a rapid transformation into glycogen. nih.gov

Advanced Analytical Methodologies Utilizing D Glucosamine 13c6 6 Phosphate Hydrate

Fundamentals of Stable Isotope Tracing in Metabolomics Research

Stable isotope tracing is a powerful technique used to investigate the dynamics of biochemical reactions within biological systems. nih.gov Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, isotope tracing reveals the activities of metabolic pathways by tracking the flow of atoms from a labeled precursor, or tracer, into downstream metabolites. nih.govprinceton.edu The fundamental principle involves introducing a molecule containing a stable (non-radioactive) isotope, such as ¹³C, into cells, tissues, or whole organisms. nih.govembopress.org As the organism metabolizes this tracer, the heavy isotopes are incorporated into various products.

The use of uniformly labeled tracers, such as D-Glucosamine-¹³C₆ 6-Phosphate Hydrate, where all carbon atoms are replaced with the ¹³C isotope, is particularly advantageous for monitoring central carbon metabolism. nih.gov These tracers allow researchers to track the utilization of the glucosamine (B1671600) backbone for the biosynthesis of a wide array of downstream metabolites. nih.govacs.org By measuring the extent and pattern of isotope labeling in these products, scientists can quantify metabolic flux—the rate of turnover of molecules through a metabolic pathway. springernature.com This approach provides critical insights into nutrient utilization, energy production, and biosynthesis that cannot be obtained from concentration measurements alone. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary analytical tool for stable isotope tracing studies because it can unambiguously identify compounds and accurately measure ¹³C enrichment at specific atomic positions. nih.govnih.govnih.gov The use of ¹³C-enriched substrates significantly enhances the sensitivity of ¹³C NMR, a technique that is inherently less sensitive than proton (¹H) NMR due to the low natural abundance of ¹³C (approximately 1.1%). nih.gov

The introduction of a ¹³C-labeled substrate like D-Glucosamine-¹³C₆ 6-Phosphate Hydrate allows researchers to follow the journey of the labeled carbon atoms through various metabolic networks. nih.govfrontiersin.org As the labeled glucosamine derivative enters pathways like the hexosamine biosynthetic pathway (HBP), the ¹³C atoms are incorporated into subsequent intermediates and final products. ¹³C NMR spectroscopy can detect the resonances from these ¹³C nuclei, enabling the measurement of metabolic processes as they occur within their intracellular environment. nih.gov This provides unique information on the activity of specific pathways, which is crucial for understanding metabolic reprogramming in various physiological and pathological states. nih.govembopress.org For instance, by quantifying the ¹³C enrichment in key metabolites over time, absolute rates of metabolic pathways can be inferred. springernature.com

A key advantage of NMR spectroscopy is its ability to distinguish between positional isotopomers—molecules that have the same isotopic composition but differ in the location of the isotope. frontiersin.orgismrm.org When a ¹³C-labeled substrate is metabolized, the resulting products will have specific ¹³C labeling patterns depending on the biochemical reactions they have undergone. Analyzing these patterns can reveal which of several alternative pathways was used. youtube.com For example, different routes in central carbon metabolism will result in distinct arrangements of ¹³C atoms in metabolites like glutamate (B1630785). ismrm.org This positional information, readily obtained from ¹³C NMR spectra, is critical for accurately delineating pathway activity and resolving the contributions of converging metabolic routes. ismrm.orgnih.govresearchgate.net This level of detail is often not achievable with other methods that only measure the total number of isotopic labels in a molecule. nih.gov

NMR spectroscopy is an exceptionally powerful tool for the complete structural characterization of glycans and other metabolites. nih.govacs.org The use of ¹³C-labeled compounds greatly facilitates this process. Complete structural elucidation requires the full assignment of both the ¹H and ¹³C NMR spectra of a molecule. nih.gov Two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei. For instance, after assigning the proton signals of individual monosaccharide residues using techniques like COSY and TOCSY, the ¹³C spectrum can be assigned using a Heteronuclear Single-Quantum Coherence (HSQC) experiment, which correlates directly bonded ¹H and ¹³C atoms. nih.govnih.gov This detailed structural information is fundamental for understanding the function of complex carbohydrates and metabolites in biological systems.

The complexity of carbohydrate structures often leads to significant signal overlap in simple 1D NMR spectra. frontiersin.orgacs.org To overcome this, a suite of advanced 2D NMR experiments is utilized for comprehensive analysis.

| Technique | Abbreviation | Information Provided |

| Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other, typically over two or three bonds. Helps in identifying neighboring protons within a spin system. nih.gov |

| Total Correlation Spectroscopy | TOCSY | Establishes correlations between all protons within a given spin system, not just adjacent ones. Useful for identifying all protons belonging to a single monosaccharide residue. frontiersin.orgnih.gov |

| Heteronuclear Single-Quantum Coherence | HSQC | Correlates the chemical shifts of protons with the chemical shifts of directly bonded heteronuclei, most commonly ¹³C. Essential for assigning carbon signals. nih.govcolumbia.eduresearchgate.net |

| Heteronuclear Multiple-Bond Correlation | HMBC | Detects correlations between protons and carbons over two or three bonds. This is key for determining the sequence of monosaccharides by identifying linkages across glycosidic bonds. nih.govcolumbia.edu |

| Isotope-Edited Total Correlation Spectroscopy | ITOCSY | A specialized pulse sequence that filters 2D ¹H-¹H NMR spectra into separate spectra for ¹²C- and ¹³C-containing molecules. This allows for direct comparison and quantification of labeled and unlabeled species. nih.govfigshare.com |

These advanced techniques, often used in combination, provide the detailed connectivity and sequential information required to fully elucidate the primary structure of complex glycans. acs.orgacs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is another cornerstone technology in metabolomics and stable isotope tracing. nih.govprinceton.edu It measures the mass-to-charge ratio of ions, allowing for the detection and quantification of metabolites. When used with stable isotope tracers, MS can determine the mass isotopologue distribution (MID) for a given metabolite, which describes the fractional abundance of molecules with a certain number of isotopic labels. nih.gov

A primary application of ¹³C-labeled compounds, such as D-Glucosamine-¹³C₆ 6-Phosphate Hydrate, in MS is their use as internal standards for accurate quantification. acs.orglibios.fr In a method known as isotope dilution mass spectrometry, a known amount of the ¹³C-labeled standard is added to a biological sample. acs.org Because the labeled standard is chemically identical to its unlabeled counterpart, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. nih.govrsc.orgfoodriskmanagement.com The unlabeled analyte is then quantified by comparing its signal intensity to that of the known amount of the co-eluting labeled internal standard. foodriskmanagement.com This approach significantly improves the accuracy and precision of metabolite quantification. nih.gov High-resolution mass spectrometry can further distinguish between isotopologues with very small mass differences, providing additional layers of metabolic information. nih.gov

Stable Isotope-Resolved Metabolomics (SIRM) for Pathway Activity Assessment

Stable Isotope-Resolved Metabolomics (SIRM) is a critical technique for tracing the flow of atoms through metabolic networks, enabling the assessment of pathway activity and fluxes in living systems. nih.gov By introducing D-Glucosamine-13C6 6-Phosphate Hydrate into a biological system, researchers can track the ¹³C label as it is incorporated into various downstream metabolites.

This labeled compound is a direct precursor in the hexosamine biosynthesis pathway (HBP), which leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital building block for glycosylation. nih.gov Tracking the ¹³C atoms from the administered tracer into UDP-GlcNAc and other subsequent molecules provides a direct measure of the HBP's activity. SIRM is key to tracing pathway and flux dynamics in cells, animals, and humans in situ, offering a functional readout of metabolic states that complements genomic and proteomic data. nih.gov This approach has been successfully applied to understand metabolic reprogramming in various conditions, including cancer. nih.gov

Quantitative Profiling of Metabolites and Pathway Intermediates

Accurate quantification of metabolites is essential for understanding their roles in cellular processes. This compound is an ideal internal standard for mass spectrometry-based quantitative analyses due to its chemical identity with the endogenous analyte, D-Glucosamine 6-Phosphate. Its distinct mass, however, allows it to be differentiated by the mass spectrometer.

The use of a stable isotope-labeled internal standard corrects for variations in sample extraction, derivatization efficiency, and instrument response, leading to highly accurate and precise quantification. This is particularly important for low-abundance intermediates of the hexosamine pathway. nih.gov Methods have been developed to quantify glucosamine phosphates and related intermediates in complex biological samples like bacterial cell extracts, which is necessary for assessing the regulation of pathways like peptidoglycan biosynthesis. nih.gov

Table 1: Overview of Quantitative Approaches

| Analytical Goal | Methodology | Role of this compound | Key Outcome |

|---|---|---|---|

| Absolute Quantification | Isotope Dilution Mass Spectrometry | Internal Standard | Accurate concentration of endogenous D-Glucosamine 6-Phosphate. |

| Relative Quantification | Comparative Metabolomics | Tracer | Comparison of pathway intermediate levels across different conditions. |

Analysis of Isotopic Enrichment Patterns and Fractional Contributions

Following the administration of this compound, mass spectrometry is used to analyze the mass isotopomer distribution (MID) of downstream metabolites. The MID reveals the pattern of ¹³C incorporation, providing detailed information about the metabolic pathways involved. For example, if the entire six-carbon backbone of the tracer is incorporated into a product, the product will exhibit a mass shift of +6 (M+6).

From these enrichment patterns, the fractional contribution of the tracer to a specific metabolite pool can be calculated. This metric quantifies the proportion of a metabolite that was synthesized from the exogenous labeled precursor during the experiment. Analyzing these contributions provides a quantitative measure of pathway engagement and can reveal metabolic bottlenecks or shunts under different physiological or pathological conditions.

Table 2: Illustrative Mass Isotopomer Distribution for a Downstream Metabolite

| Isotopologue | Description | Measured Intensity (Arbitrary Units) | Interpretation |

|---|---|---|---|

| M+0 | Unlabeled (endogenous) | 50,000 | Represents the pre-existing pool of the metabolite. |

| M+1 | Contains one ¹³C atom | 5,000 | May indicate contribution from other ¹³C sources or natural abundance. |

| M+2 | Contains two ¹³C atoms | 2,000 | Indicates potential fragmentation and recombination pathways. |

Integration with Chromatographic Separations (LC-MS, GC-MS)

To analyze complex biological mixtures, mass spectrometry is typically coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing phosphorylated sugars. However, compounds like D-Glucosamine 6-Phosphate are highly polar and show poor retention on standard reversed-phase columns. nih.govshodexhplc.com To overcome this, several strategies are employed:

Pre-column Derivatization: Chemical derivatization can be used to make the analyte less polar, improving its chromatographic retention. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate highly polar compounds, making them well-suited for the analysis of phosphorylated saccharides. shodexhplc.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, non-volatile compounds like D-Glucosamine 6-Phosphate must be chemically modified to increase their volatility. A common approach is silylation, for instance, using N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. massbank.eu This allows the compound to be vaporized and separated by the GC before detection by the mass spectrometer. massbank.eu

Table 3: Comparison of Chromatographic Methods for Glucosamine Phosphate (B84403) Analysis

| Feature | LC-MS | GC-MS |

|---|---|---|

| Sample State | Liquid | Gas |

| Derivatization | Often required for improved retention (e.g., OPA/3-MPA). nih.gov | Mandatory for volatility (e.g., silylation). massbank.eu |

| Separation Principle | Polarity (Reversed-Phase, HILIC). nih.govshodexhplc.com | Boiling Point / Volatility. |

| Primary Challenge | Poor retention of highly polar analytes. nih.gov | Thermal degradation of labile compounds. |

| Typical Application | Analysis of complex biological extracts in their native state. | Analysis of primary metabolites after derivatization. |

Development and Optimization of Sample Preparation Protocols for Isotope Analysis

The quality and accuracy of any isotope analysis depend heavily on the sample preparation protocol. The primary goals are to efficiently extract the metabolites of interest, remove interfering substances like proteins and salts, and prepare the sample for instrumental analysis without isotopic fractionation.

Common steps in sample preparation for this compound analysis include:

Tissue Homogenization and Extraction: Tissues are often pulverized and extracted using solvent systems, such as chloroform:water mixtures, to separate polar metabolites from lipids. google.com

Protein Precipitation: Proteins can interfere with analysis and must be removed. This is typically achieved by adding a solvent like acetonitrile (B52724) or ethanol, followed by centrifugation. google.comresearchgate.net

Hydrolysis: In some cases, acid hydrolysis may be employed to release glucosamine from more complex structures, although this must be carefully controlled to avoid degradation. google.commegazyme.com

Clarification: After extraction and precipitation, samples are centrifuged at high speeds to pellet any debris, ensuring a clear supernatant for analysis. google.com

Derivatization: As mentioned previously, a derivatization step is often required to improve the chromatographic and mass spectrometric properties of the analyte. nih.govnih.govmassbank.eu

Optimization of these protocols is crucial to ensure high recovery of the analyte and the internal standard, minimize matrix effects, and maintain the integrity of the isotopic label for accurate downstream analysis. researchgate.net

Enzymological and Mechanistic Research with D Glucosamine 6 Phosphate

Glucosamine-6-Phosphate Synthase (GlmS/GFAT) Studies

Glucosamine-6-phosphate synthase (GlmS), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme that catalyzes the first committed step in the biosynthesis of amino sugars. nih.govresearchgate.net It converts D-fructose-6-phosphate (Fru-6P) and glutamine into D-glucosamine-6-phosphate (GlcN6P) and glutamate (B1630785). proteopedia.org This function places it at a critical metabolic intersection between carbohydrate and amino acid metabolism. researchgate.net

GlmS is a complex enzyme composed of two distinct catalytic domains connected by an ammonia (B1221849) channel. proteopedia.orgnih.gov The N-terminal glutaminase (B10826351) domain is responsible for hydrolyzing glutamine to produce ammonia, while the C-terminal synthase domain binds Fru-6P and catalyzes its isomerization and subsequent amination to form GlcN6P. proteopedia.org The enzyme channels the ammonia generated in the first active site over a distance of approximately 18Å to the second active site, preventing its diffusion into the cellular environment. nih.gov

The binding of the substrates induces significant conformational changes that are essential for catalysis. nih.gov Upon binding of Fru-6P, the enzyme shifts to a "closed" conformation, which facilitates the opening of the sugar ring and primes the ammonia channel. nih.gov Subsequent binding of glutamine triggers the glutaminase activity and opens the channel, allowing for the transfer of ammonia. nih.gov

The use of D-Glucosamine-13C6 6-Phosphate, or its precursor Fru-6P uniformly labeled with ¹³C, would be instrumental in mechanistic studies. By using ¹³C NMR, researchers could track the transformation of the carbon skeleton from fructose (B13574) to glucosamine (B1671600), confirming the steps of isomerization and amination within the synthase active site.

| Domain | Residues (E. coli) | Function |

| Glutaminase Domain | N-terminal (2-239) | Hydrolyzes glutamine to glutamate and ammonia. proteopedia.org |

| Synthase Domain | C-terminal (248-end) | Isomerizes Fru-6P and catalyzes its amination using channeled ammonia. proteopedia.org |

Enzyme kinetics provides a quantitative measure of the rates of enzyme-catalyzed reactions and the factors that influence them. wikipedia.org For GlmS, kinetic studies are vital for understanding its role in metabolism, its regulation, and how inhibitors might affect its activity. wikipedia.orgkhanacademy.org The reaction rate is dependent on the concentration of its substrates, Fru-6P and glutamine. du.ac.in

Given the importance of glucosamine in medicine and nutrition, there is significant interest in engineering GlmS for biotechnological applications. acs.org Recent studies have focused on modifying the enzyme to directly convert D-fructose into glucosamine, bypassing the need for a phosphorylated substrate and simplifying the production process. acs.orgnih.gov For instance, a quadruple mutant of Bacillus subtilis GlmS (BsGlmS-BK19) was developed that showed a 1736-fold increase in catalytic activity toward D-fructose compared to the wild type. acs.orgnih.gov

In such engineering efforts, D-Glucosamine-13C6 6-Phosphate and its precursors serve as critical analytical tools. By using ¹³C-labeled D-fructose as the starting material for a newly engineered GlmS variant, the production of ¹³C-labeled glucosamine can be precisely quantified using mass spectrometry or NMR. acs.org This allows for an accurate assessment of the engineered enzyme's catalytic efficiency and conversion rate, which is essential for optimizing the biosynthetic pathway. acs.org

Glucosamine-6-Phosphate Deaminase (NagB/GNPDA) Investigations

Glucosamine-6-phosphate deaminase (NagB/GNPDA) is a key catabolic enzyme that catalyzes the reversible conversion of D-glucosamine-6-phosphate into D-fructose-6-phosphate and ammonia. wikipedia.orgdrugbank.com This reaction is a critical step in the metabolism of amino sugars, channeling them into the central glycolytic pathway. nih.gov

The catalytic mechanism of NagB involves both isomerization and deamination. drugbank.com Structural and mutagenesis studies have revealed the precise steps of this conversion. The enzyme specifically recognizes the α-anomer of GlcN6P. nih.gov The catalytic process begins with a ring-opening step, which is performed by a conserved triad (B1167595) of amino acids (Asn-His-Glu in Streptococcus mutans NagB) that facilitates a proton transfer from the O1 to the O5 of the sugar ring. nih.gov Following ring opening, the linear intermediate undergoes deamination and isomerization to form Fru-6P. nih.gov

D-Glucosamine-13C6 6-Phosphate is an ideal substrate for validating this mechanism. Using ¹³C NMR, each carbon in the molecule can be monitored throughout the reaction. This allows researchers to directly observe the rearrangement of the carbon skeleton during the isomerization from an aldose (glucosamine) to a ketose (fructose), providing definitive evidence for the proposed catalytic steps and the fate of each carbon atom. nih.govusda.gov

| Residue (SmuNagB) | Role in Catalysis |

| Asparagine (Asn) | Part of the catalytic triad for proton transfer. nih.gov |

| Histidine (His) | Part of the catalytic triad for proton transfer. nih.gov |

| Glutamate (Glu) | Part of the catalytic triad for proton transfer. nih.gov |

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For NagB, MD simulations have been employed to investigate the process of substrate recognition, the pathway of substrate entry into the active site, and the conformational changes the enzyme undergoes upon binding. nih.gov These simulations provide a detailed, atomic-level view of the enzyme-substrate interactions that are difficult to capture with experimental methods alone. nih.govnih.gov

While MD simulations are purely computational, they rely on experimental data for validation. youtube.com Thermodynamic parameters and structural information obtained from studies using D-Glucosamine-13C6 6-Phosphate are crucial for this purpose. For example, NMR spectroscopy with the ¹³C-labeled substrate can be used to measure binding affinities and detect subtle conformational changes in the enzyme-substrate complex in solution. This experimental data provides a critical benchmark for ensuring the accuracy of the force fields and parameters used in the MD simulations, leading to more reliable models of the enzyme's dynamic behavior. nih.govnih.gov

Role in Amino Sugar Recycling and Broader Metabolic Control

D-Glucosamine 6-Phosphate (GlcN-6-P) is positioned at a crucial metabolic crossroads, linking glycolysis to the hexosamine biosynthetic pathway (HBP). The HBP is responsible for the de novo synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids. nih.govtandfonline.com The cellular concentration of GlcN-6-P is tightly regulated, reflecting the balance between its synthesis, utilization, and recycling.

Amino Sugar Recycling:

The recycling of amino sugars is a key process for metabolic efficiency, and GlcN-6-P is central to this pathway. The primary enzyme responsible for channeling GlcN-6-P back into mainstream glycolysis is Glucosamine-6-Phosphate Deaminase (GNPDA). nih.govwikipedia.org This enzyme catalyzes the conversion of GlcN-6-P into Fructose-6-Phosphate (B1210287) (Fru-6-P) and ammonium (B1175870). nih.govwikipedia.org This reaction is significant for two main reasons:

Carbon Skeleton Salvage: It allows the carbon skeleton of the amino sugar to be re-utilized in glycolysis or gluconeogenesis, depending on the cell's energetic needs.

Nitrogen Metabolism: The release of ammonium integrates amino sugar metabolism with the broader nitrogen balance within the cell. nih.gov

The activity of GNPDA provides a catabolic counterbalance to the anabolic production of GlcN-6-P by Glucosamine-6-Phosphate Synthase (GlmS), the rate-limiting enzyme of the HBP. nih.govebi.ac.uk This dynamic interplay ensures that the flux through the HBP is appropriately managed.

Another aspect of recycling involves the enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase, which can convert N-acetyl-D-glucosamine 6-phosphate into GlcN-6-P and acetate, feeding it back into the pathway. hmdb.ca

Broader Metabolic Control:

Beyond its role in the HBP, GlcN-6-P and its parent pathway exert significant control over other metabolic processes. The flux through the HBP, which is initiated by the formation of GlcN-6-P, is sensitive to the availability of glucose, glutamine, and ATP, making it a nutrient-sensing pathway. nih.govhmdb.ca

Allosteric Regulation: GlcN-6-P can act as an allosteric regulator for certain enzymes. For instance, in some bacteria, it has been shown to be an allosteric activator of ADP-glucose pyrophosphorylases, enzymes involved in glycogen (B147801) and starch synthesis. biorxiv.org This suggests a mechanism for coordinating amino sugar availability with polysaccharide synthesis.

Link to Glycolysis: The synthesis of GlcN-6-P diverts Fru-6-P, an intermediate of glycolysis, into the HBP. nih.gov Typically, about 2-5% of glucose that enters a cell is shunted into this pathway. nih.gov This diversion means that the regulation of Glucosamine-6-Phosphate Synthase directly impacts the glycolytic flux.

Precursor for Macromolecules: The ultimate product of the pathway starting with GlcN-6-P is UDP-GlcNAc. nih.gov This molecule is the substrate for O-GlcNAcylation, a post-translational modification of nuclear and cytoplasmic proteins that is analogous to phosphorylation. O-GlcNAcylation plays a crucial role in regulating transcription, signal transduction, and protein stability, thereby exerting broad control over cellular functions.

The table below summarizes the key enzymes involved in the metabolic regulation of D-Glucosamine 6-Phosphate.

Table 1: Key Enzymes in D-Glucosamine 6-Phosphate Metabolism| Enzyme | Abbreviation | Function | Metabolic Role |

|---|---|---|---|

| Glucosamine-6-Phosphate Synthase | GlmS / GFAT | Catalyzes the formation of D-Glucosamine 6-Phosphate from Fructose-6-Phosphate and Glutamine. ebi.ac.ukhmdb.ca | Rate-limiting step of the Hexosamine Biosynthetic Pathway (HBP). ebi.ac.uk |

| Glucosamine-6-Phosphate Deaminase | GNPDA | Converts D-Glucosamine 6-Phosphate back to Fructose-6-Phosphate and ammonium. nih.govwikipedia.org | Amino sugar recycling and re-entry into glycolysis. nih.gov |

| N-Acetylglucosamine-6-phosphate deacetylase | NagA | Deacetylates N-acetyl-D-glucosamine 6-phosphate to produce D-Glucosamine 6-Phosphate. hmdb.ca | Salvage and recycling of N-acetylglucosamine. |

The use of D-Glucosamine-13C6 6-Phosphate Hydrate in metabolic flux analysis allows researchers to precisely quantify the flow of carbon through these recycling and control pathways, providing detailed insights into how cells adapt their metabolism in response to various stimuli and pathological conditions.

Applications of D Glucosamine 13c6 6 Phosphate Hydrate in Biochemical Systems Research

Elucidation of Metabolic Fluxes within the Hexosamine Biosynthetic Pathway

D-Glucosamine-13C6 6-Phosphate Hydrate serves as a key tracer for quantifying the rate of metabolic activity, or flux, through the Hexosamine Biosynthetic Pathway (HBP). The HBP is a crucial metabolic route that typically diverts a small percentage of glucose-6-phosphate from glycolysis to produce essential amino sugars. nih.gov The central product of this pathway is Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. nih.gov

By introducing precursors like 13C-labeled glucosamine (B1671600) into cellular systems, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites. nih.gov When labeled glucosamine enters a cell, it is phosphorylated to form D-Glucosamine-13C6 6-Phosphate, which then proceeds through the HBP. nih.gov This allows for the precise measurement of the rate of UDP-GlcNAc synthesis. Isotope-tracing experiments in human colon carcinoma cells have demonstrated that the addition of glucosamine increases UDP-GlcNAc synthesis, signifying an enhanced flux through the HBP. researchgate.net This methodology is invaluable for understanding how nutrient availability and cellular stress states dynamically regulate the flow of metabolites through this essential pathway. nih.govresearchgate.net

| Cell Type | Tracer Used | Observed Effect | Reference |

|---|---|---|---|

| Human Colon Carcinoma Cells | Glucosamine (Isotope-tracing) | Increased synthesis of UDP-GlcNAc, decreased levels of UTP. | researchgate.net |

Investigation of Glycosylation Pathways, including O-GlcNAcylation and N-linked Glycosylation

The end-product of the HBP, UDP-GlcNAc, is the sole sugar donor for O-GlcNAcylation—a dynamic post-translational modification of nuclear, mitochondrial, and cytoplasmic proteins. nih.gov It is also a fundamental building block for the more complex N-linked glycosylation that occurs on secretory and cell-surface proteins. nih.gov this compound is instrumental in studying the dynamics of these glycosylation events.

By supplying cells with a 13C-labeled precursor, the newly synthesized UDP-GlcNAc pool becomes labeled with heavy isotopes. This label is subsequently transferred onto proteins by glycosyltransferases. rsc.org Mass spectrometry-based proteomics can then be used to detect and quantify the incorporation of 13C into specific glycoproteins and even pinpoint the exact sites of modification. This stable isotope tracing approach enables researchers to measure the rate of new glycan synthesis and distinguish it from the existing pool of unmodified proteins. nih.gov This has proven essential for understanding how aberrant O-GlcNAcylation and N-glycosylation contribute to the pathology of diseases like cancer, diabetes, and neurodegenerative disorders. rsc.orgyoutube.com

Tracer Studies in Diverse Model Organisms and Cell Culture Systems

The fundamental nature of the HBP makes this compound a versatile tracer applicable across a wide range of biological systems.

E. coli : In prokaryotes like Escherichia coli, glucosamine-6-phosphate is a central metabolite for amino sugar utilization. nih.gov Isotopic tracer studies are used to perform 13C metabolic flux analysis (13C-MFA), which precisely quantifies the rates of intracellular metabolic pathways. nih.govspringernature.com By growing E. coli on 13C-labeled substrates, researchers can map how carbon atoms are distributed throughout the central metabolism, providing critical information for metabolic engineering efforts aimed at producing valuable biochemicals. nih.gov

Astrocytes : In the brain, astrocytes actively metabolize glucose. nih.gov Isotopic transient metabolic flux analysis using 13C-labeled glucose allows for the detailed characterization of astrocytic metabolism. nih.gov Such studies have quantified the diversion of glucose into pathways like the pentose (B10789219) phosphate (B84403) pathway and the significant role of pyruvate (B1213749) carboxylase. nih.gov While direct studies specifying the use of this compound are specific, the established use of 13C-glucose to trace carbon flux in these cells demonstrates the applicability of labeled hexosamine intermediates for dissecting amino sugar metabolism in neurological contexts. nih.gov

Cancer Cell Lines : Cancer cells exhibit profound metabolic rewiring, often characterized by altered glucose and glutamine utilization. mdpi.com The HBP is frequently upregulated in cancer to support the increased demand for glycosylation, which affects cell signaling, adhesion, and metastasis. mdpi.com Stable isotope tracing with 13C-labeled glucose or glutamine in cancer cells reveals the metabolic fate of these nutrients. mdpi.comeurisotop.comnih.gov For instance, studies in breast cancer cells using [U-13C]-glucose have traced the incorporation of carbon into UDP-GlcNAc, providing evidence of the HBP's activity. mdpi.com Using this compound as a tracer allows for a more direct interrogation of this pathway's contribution to cancer pathophysiology, bypassing the initial steps of glycolysis. researchgate.net

Plasmodium falciparum : The malaria parasite, Plasmodium falciparum, relies on glucose utilization for energy and biosynthesis. nih.gov The enzymes of the amino sugar pathway, which utilize glucosamine-6-phosphate, are essential for the parasite's development and survival during its asexual blood stage. nih.gov For example, glucosamine-6-phosphate N-acetyltransferase (GNA1) is indispensable for the parasite. nih.gov Tracer studies using labeled glucosamine can quantify the flux through this vital pathway, helping to validate its enzymes as potential drug targets for antimalarial therapies. nih.govresearchgate.net

| Organism/Cell Type | Tracer Used | Key Finding/Application | Reference |

|---|---|---|---|

| E. coli | 13C-Labeled Glucose | Enables 13C-Metabolic Flux Analysis (MFA) to quantify intracellular pathway rates for metabolic engineering. | nih.govspringernature.com |

| Astrocytes | [1-13C]glucose | Quantified flux of glucose into pentose phosphate pathway and determined pyruvate carboxylase/pyruvate dehydrogenase ratio. | nih.gov |

| Breast Cancer Cells (MDA-MB-231) | [U-13C]-glucose | Observed 13C-enrichment of glucose into UDP-GlcNAc, linking cellular metabolism to the HBP. | mdpi.com |

| Plasmodium falciparum | (General Metabolism Studies) | Identified enzymes utilizing glucosamine-6-phosphate as essential for parasite survival, making them potential drug targets. | nih.govnih.gov |

Probing Intersections of Carbon and Nitrogen Metabolism

The HBP is a quintessential hub where carbon and nitrogen metabolism converge. nih.gov The very first committed step in the pathway is catalyzed by glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), an enzyme that transfers an amino group from the nitrogen donor L-glutamine to fructose-6-phosphate, a product of carbon-based glucose metabolism. hmdb.ca This reaction yields D-glucosamine-6-phosphate. hmdb.ca

The use of this compound, in conjunction with other isotopic tracers like 15N-labeled glutamine, provides a sophisticated method for dissecting this critical intersection. eurisotop.com By simultaneously tracing the 13C from glucose and the 15N from glutamine, researchers can quantify the relative contributions of carbon and nitrogen sources to the HBP. eurisotop.com This dual-labeling approach, known as multi-isotope tracer analysis, is powerful for understanding how cells coordinate the flux of these major nutrients to synthesize UDP-GlcNAc in response to different physiological demands and nutrient availability. nih.govmdpi.com

Future Directions and Emerging Research Avenues for D Glucosamine 13c6 6 Phosphate Hydrate

Development of Advanced Stable Isotope Tracing Technologies

Stable isotope tracing is a powerful technique to quantitatively map the flow of atoms through metabolic networks. researchgate.net The use of D-Glucosamine-13C6 6-Phosphate Hydrate, in conjunction with advanced analytical platforms like mass spectrometry, allows for the precise measurement of metabolic flux through the HBP. This pathway is a critical branch of glucose metabolism that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for glycosylation of proteins and lipids. nih.gov

Future research will likely focus on refining these tracing technologies to enhance their sensitivity and resolution. One promising area is the application of liquid chromatography-mass spectrometry (LC-MS) methods to measure the molar percent enrichment (MPE) of 13C in UDP-GlcNAc. nih.gov This allows for a direct quantification of the proportion of UDP-GlcNAc synthesized from the labeled glucosamine (B1671600) precursor. For instance, studies using [U-13C6]glucosamine in perfused mouse hearts have successfully measured the concentration-dependent increase in UDP-GlcNAc levels and its 13C enrichment, providing the first direct measurement of glucose flux through the HBP in an organ. nih.gov

These advanced tracing methods will be instrumental in understanding how HBP flux is regulated in response to various physiological and pathological conditions, such as changes in nutrient availability and cardiac workload. nih.gov By providing a quantitative measure of pathway activity, this compound will enable researchers to move beyond static metabolite measurements and gain a dynamic understanding of metabolic regulation.

Table 1: Applications of Advanced Stable Isotope Tracing with Labeled Glucosamine

| Research Area | Application | Key Findings |

| Cardiac Metabolism | Measuring HBP flux in response to glucose availability and workload. | HBP flux in a healthy heart does not acutely respond to changes in glucose or workload. nih.gov |

| Cancer Biology | Tracing glucose fate in cancer cells to understand metabolic reprogramming. | Provides insights into how cancer cells utilize the HBP to support growth and survival. |

| Neurobiology | Investigating brain metabolism and glucosamine uptake. | Glucosamine crosses the blood-brain barrier and its uptake can be monitored. nih.gov |

Integration with Multi-Omics Approaches for Holistic Metabolic Understanding

To gain a comprehensive understanding of cellular function, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This compound can serve as a powerful tool in this integrated approach by providing a dynamic view of metabolic flux that can be correlated with changes at other molecular levels.

A key application of this integrated approach is in understanding the cellular response to stress. For example, glucosamine treatment has been shown to induce endoplasmic reticulum (ER) stress. nih.gov By combining global mass spectrometry-based protein quantitation with transcriptomics, researchers can identify the specific cellular pathways that are affected. Such studies have revealed that glucosamine can alter the expression of proteins involved in the unfolded protein response (UPR), a key signaling pathway that is activated by ER stress. nih.gov

Future research will likely involve the use of this compound to trace the metabolic fate of glucosamine in these multi-omics studies. This will allow researchers to directly link the flux through the HBP to changes in gene expression, protein levels, and post-translational modifications. For example, by tracing the incorporation of the 13C label into glycoproteins, it will be possible to investigate how changes in HBP flux affect the glycosylation of specific proteins and how this, in turn, influences their function. This integrated approach will provide a more complete picture of how cells respond to metabolic perturbations and will be invaluable for identifying novel therapeutic targets.

Table 2: Multi-Omics Approaches with Glucosamine

| Omics Platform | Information Gained | Potential Integration with 13C Tracing |

| Transcriptomics | Changes in gene expression in response to glucosamine. | Correlate HBP flux with the expression of genes involved in glycosylation and ER stress. |

| Proteomics | Alterations in protein abundance and post-translational modifications. | Identify specific proteins that are glycosylated using the labeled UDP-GlcNAc precursor. |

| Metabolomics | Global changes in metabolite levels. | Quantify the contribution of the HBP to the overall metabolic network. |

Novel Methodologies for Spatially Resolved Metabolic Studies

Understanding the spatial organization of metabolism within tissues is a major challenge in biology. Traditional metabolomics approaches, which rely on the analysis of tissue homogenates, lose this critical spatial information. Recent advances in mass spectrometry imaging (MSI) are now making it possible to visualize the distribution of metabolites in tissue sections with high spatial resolution.

This compound is an ideal tracer for these spatially resolved metabolic studies. By administering the labeled compound and then analyzing tissue sections using techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI, researchers can map the distribution of the 13C label within the tissue. nih.gov This provides a direct visualization of which cells and tissues are actively taking up and metabolizing glucosamine.

This approach has already been used to study the metabolic responses of neurons to stimulation. By combining MALDI-MSI with isotope tracing, researchers have been able to show that membrane depolarization leads to increased glycolytic activity in specific neuronal populations. nih.gov In the context of glucosamine metabolism, this technology could be used to investigate how HBP activity varies across different regions of a tumor, or how it is altered in response to neurodegenerative diseases.

Another emerging technique for in vivo metabolic imaging is chemical exchange saturation transfer (CEST) MRI. This non-invasive imaging method has been used to monitor the uptake of glucosamine in the brain, demonstrating its ability to cross the blood-brain barrier. nih.gov Future developments in this area could involve the use of 13C-labeled glucosamine to enhance the specificity and sensitivity of the CEST signal, providing a powerful new tool for studying brain metabolism in real-time.

Table 3: Spatially Resolved Metabolic Studies with Glucosamine

| Methodology | Application | Potential Insights |

| MALDI-MSI | Imaging the distribution of labeled metabolites in tissue sections. | Visualize heterogeneity in HBP activity within tumors and other tissues. nih.govnih.gov |

| CEST MRI | Non-invasive imaging of glucosamine uptake in vivo. | Monitor real-time changes in brain glucosamine metabolism in health and disease. nih.gov |

Q & A

Q. Can NMR complement MS-based methods for structural validation of this compound in complex matrices?

- Methodological Answer :

- 13C-NMR : Use for positional isotopic enrichment validation (e.g., C-6 vs. C-1 labeling) in purified samples. Avoid for low-concentration samples due to lower sensitivity vs. MS .

- 2D HSQC : Resolve overlapping peaks in crude extracts by correlating 1H and 13C chemical shifts, particularly for differentiating anomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.